molecular formula C33H34N2O7 B050390 Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate CAS No. 206269-72-9

Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate

Cat. No.: B050390
CAS No.: 206269-72-9
M. Wt: 570.6 g/mol
InChI Key: YADMDOWLCNHVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate is a useful research compound. Its molecular formula is C33H34N2O7 and its molecular weight is 570.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a diazo group and a tetrahydrofurodioxole moiety, which are significant for its reactivity and biological interactions. The presence of the trityloxymethyl group enhances its stability and solubility in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of diazo compounds. A study involving various diazo derivatives demonstrated that compounds similar to ethyl 2-diazo-4-[...] exhibit moderate antiproliferative activity against human cancer cell lines. For instance, compounds with similar structural features were tested against MDA-MB-231 (a breast cancer cell line) and showed promising results with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Reference
Ethyl 2-diazo-4-[...]MDA-MB-231TBDThis study
DoxorubicinMDA-MB-2310.60
Compound 5e (similar structure)MDA-MB-2310.03

The mechanism through which diazo compounds exert their anticancer effects often involves the generation of reactive intermediates that can induce apoptosis in cancer cells. In vitro studies suggest that these compounds may inhibit critical enzymes involved in cell proliferation and survival pathways.

Case Studies

  • Study on Antiproliferative Activity : A series of experiments evaluated the antiproliferative effects of ethyl diazo derivatives on various cancer cell lines. The results indicated that modifications to the diazo structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown that derivatives of ethyl 2-diazo-4-[...] can significantly reduce tumor size without notable toxicity, indicating a favorable therapeutic index. These findings align with the pharmacological profiles observed in vitro .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of ethyl 2-diazo-4-[...] is crucial for its development as a therapeutic agent. Current research indicates that compounds in this class exhibit favorable absorption and distribution characteristics in biological systems. However, detailed toxicological assessments are necessary to ensure safety for clinical applications.

Properties

IUPAC Name

ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N2O7/c1-4-38-31(37)28(35-34)25(36)20-26-29-30(42-32(2,3)41-29)27(40-26)21-39-33(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,26-27,29-30H,4,20-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADMDOWLCNHVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)CC1C2C(C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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